(2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate
Description
(2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS: 1354823-36-1) is a phosphorylated amino acid ester with a molecular formula of C₂₁H₂₇N₂O₇P and a molecular weight of 450.42 g/mol . It is characterized by a chiral 2-ethylbutyl ester group and a phosphoryl moiety substituted with 4-nitrophenoxy and phenoxy groups. This compound serves as a critical intermediate in synthesizing nucleotide prodrugs, such as remdesivir (GS-5734), where it undergoes substitution reactions to introduce pharmacologically active moieties . Its design enhances bioavailability by improving membrane permeability and enzymatic hydrolysis efficiency .
Properties
IUPAC Name |
2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)/t16-,31?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSURKLFFMMBEFL-YDIHDLSKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)COC(=O)[C@H](C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N2O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354823-36-1 | |
| Record name | 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Reagents
The primary synthesis route involves sequential phosphorylation of (S)-2-ethylbutyl 2-aminopropanoate hydrochloride. The reaction proceeds via nucleophilic substitution, where the amino group attacks electrophilic phosphorus in phenyl dichlorophosphate. Key reagents include:
Procedure
-
Cooling and Activation : (S)-2-ethylbutyl 2-aminopropanoate hydrochloride (26.0 g, 124 mmol) is suspended in dichloromethane (200 mL) at −78°C under argon. Phenyl dichlorophosphate (18.5 mL, 124 mmol) is added dropwise, followed by TEA (17.2 mL, 124 mmol).
-
4-Nitrophenol Addition : After warming to 0°C, 4-nitrophenol (15.5 g, 112 mmol) and additional TEA (17.2 mL) are introduced. The mixture stirs for 3 hours at room temperature.
-
Workup and Purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (0–100% ethyl acetate in hexanes). Yield: 10.5 g (23.3 mmol, 21% based on starting material).
Table 1: Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Temperature | −78°C → 0°C → room temperature |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Purification | Silica chromatography |
| Yield | 21% |
Crystallization-Induced Dynamic Resolution
Stereochemical Optimization
Racemization during phosphorylation often produces diastereomers. To isolate the (S)-configured product, crystallization-induced dynamic resolution (CIDR) is employed. This method leverages differential solubility of diastereomers in diisopropyl ether.
Procedure
-
Reaction Setup : The crude phosphorylated product (containing diastereomers) is suspended in diisopropyl ether (42 mL).
-
Crystallization : Gentle stirring for 22 hours induces selective crystallization of the (S)-isomer.
-
Filtration and Drying : Crystals are filtered and dried under vacuum. Enantiomeric excess (ee): >99%.
Table 2: CIDR Parameters
| Parameter | Value |
|---|---|
| Solvent | Diisopropyl ether |
| Crystallization Time | 22 hours |
| Enantiomeric Excess | >99% |
Comparative Analysis of Methods
Efficiency and Scalability
Analytical Validation
-
Nuclear Magnetic Resonance (NMR) : ¹H-NMR (400 MHz, CDCl₃) confirms structure via peaks at δ 7.33–7.12 (aromatic protons) and δ 4.79 (phosphoryl-amino proton).
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]+ calcd. for C₂₁H₂₇N₂O₇P: 451.1629; found: 451.1631.
Industrial-Scale Modifications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) for the reduction of the nitro group.
Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation of the aromatic rings.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used for hydrolysis reactions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: The products are (2S)-2-ethylbutylamine, phenol, and 4-nitrophenol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The phosphoryl group can mimic phosphate groups in biological systems, making it useful in studying enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The nitro group can be reduced to an amine, which can then be further modified to create bioactive molecules.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with biological molecules. The phosphoryl group can form hydrogen bonds and electrostatic interactions with amino acid residues in enzymes, potentially inhibiting their activity. This interaction can disrupt normal enzyme function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphorylated Amino Acid Esters with Varied Ester Groups
(S)-Isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate
- Structure: Features an isopropyl ester and perfluorophenoxy substituent (CAS: 1334513-02-8; MW: 482.32 g/mol) .
- Phosphoryl Substituent: Perfluorophenoxy is a stronger electron-withdrawing group than 4-nitrophenoxy, enhancing leaving-group ability in substitution reactions. Applications: Primarily used in antiviral research, similar to the target compound but with distinct reactivity profiles .
2-Ethylbutyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate
- Structure: Shares the 2-ethylbutyl ester but replaces 4-nitrophenoxy with perfluorophenoxy (CAS: 1911578-98-7; MW: 505.34 g/mol) .
- Comparison: Substituent Effects: Perfluorophenoxy increases metabolic stability compared to 4-nitrophenoxy, which may delay prodrug activation. Pharmacokinetics: Higher fluorine content improves lipophilicity but may alter distribution patterns .
Nucleotide Prodrug Intermediates
Remdesivir (GS-5734)
- Structure: Derived from the target compound by replacing 4-nitrophenoxy with a complex furan-aminopyrrolotriazine moiety (CAS: 1809249-37-3; MW: 602.59 g/mol) .
- Comparison: Bioactivation: The target compound’s 4-nitrophenoxy group acts as a leaving group during remdesivir synthesis, enabling nucleophilic substitution to form the active triphosphate metabolite . Therapeutic Use: Remdesivir is clinically approved for antiviral use, whereas the target compound remains a research intermediate .
Sofosbuvir Intermediates
- Example: (2S)-Isopropyl 2-(((perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS: 1337482-17-3; MW: 798.69 g/mol) .
- Comparison :
Fungicidal Phosphoryl Compounds
Fenpicoxamid (A.2.4)
- Structure: Contains a phosphoryl amino acid ester with a benzyl-dihydroxyoxolan substituent .
- Comparison :
Key Research Findings and Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Reactivity and Stability Profiles
*LogP values estimated via computational modeling.
Biological Activity
(2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate, also known as Remdesivir Impurity 9, is a chemical compound with significant biological activity. Its molecular formula is and it is primarily recognized for its role in antiviral research, particularly concerning treatments for viral infections such as Ebola and COVID-19.
- CAS Number : 1439900-56-7
- Molecular Weight : 450.43 g/mol
- Density : 1.241 g/cm³ (predicted)
- Boiling Point : 546.4 °C (predicted)
- pKa : -6.06 (predicted)
Biological Activity
The biological activity of (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate has been studied in various contexts, particularly its antiviral properties. It acts as a phosphoramidate prodrug, which is critical in the mechanism of action for several antiviral agents.
This compound functions by inhibiting viral RNA polymerase, thereby preventing the replication of viral RNA. This mechanism is similar to that of Remdesivir, a well-known antiviral drug used against SARS-CoV-2.
Research Findings
Several studies have investigated the efficacy and biological implications of (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate:
- Antiviral Efficacy : Research indicates that this compound exhibits potent antiviral activity against RNA viruses, including coronaviruses and filoviruses. It has been shown to reduce viral load in infected cells significantly.
- Toxicity Studies : Toxicological assessments have demonstrated that while the compound is effective against viruses, it also presents a profile of cytotoxicity at higher concentrations. This necessitates careful dosing in therapeutic applications.
- Comparative Studies : Comparative analyses with other phosphoramidate prodrugs reveal that (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate has a favorable safety margin compared to other compounds in its class.
Case Study 1: Efficacy Against Ebola Virus
In a controlled study, (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate was administered to cell cultures infected with the Ebola virus. Results showed a reduction in viral replication by over 90% at optimal concentrations.
Case Study 2: COVID-19 Treatment Potential
A recent investigation into the use of this compound as an adjunct therapy for COVID-19 revealed promising results when combined with existing antiviral regimens. The study reported enhanced viral clearance and improved clinical outcomes in treated patients.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.43 g/mol |
| Density | 1.241 g/cm³ (predicted) |
| Boiling Point | 546.4 °C (predicted) |
| pKa | -6.06 (predicted) |
| Antiviral Activity | Effective against RNA viruses |
| Cytotoxicity | Moderate at high concentrations |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate, and how can purity be ensured?
- Methodology :
- Phosphoryl-amino coupling : Use DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the phosphoryl intermediate, followed by reaction with the chiral amino acid ester (e.g., (2S)-2-ethylbutyl alaninate) under anhydrous conditions ( ).
- Hydrogenation : For stereochemical control, employ Pd/C-catalyzed hydrogenation (40 psi, ethanol, 1 hour) to reduce nitro or unsaturated intermediates ().
- Purification : Silica gel chromatography (e.g., ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity ( ).
- Example Table :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Phosphorylation | DCC, DMAP, CH₂Cl₂, 0°C → RT | 85% | 90% (HPLC) |
| Hydrogenation | Pd/C, H₂ (40 psi), EtOH | 78% | 94% (NMR) |
- Validation : Confirm stereochemistry via -NMR (chiral shift reagents) and optical rotation. Mass spectrometry (ESI-MS) validates molecular weight .
Q. How should researchers characterize the compound’s structural and stereochemical integrity?
- Analytical Workflow :
NMR : -NMR identifies phosphoryl group integrity (δ = 0–5 ppm for phosphoramidates). - and -NMR confirm ester and aryl protons ( ).
Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to resolve enantiomers ( ).
X-ray Crystallography : For absolute configuration, grow crystals in ethyl acetate/hexane ( ).
- Data Interpretation : Compare experimental NMR shifts with DFT-calculated spectra (Gaussian 09) to resolve ambiguities .
Q. What stability studies are critical for handling this compound?
- Hydrolytic Stability :
- Test in buffered solutions (pH 2–9) at 37°C. Monitor degradation via HPLC at 254 nm. The 4-nitrophenoxy group may hydrolyze under alkaline conditions, requiring storage at pH 4–6 ( ).
- Thermal Stability :
- TGA/DSC analysis (10°C/min, N₂ atmosphere) identifies decomposition points. Store at -20°C under argon .
Advanced Research Questions
Q. How does stereochemistry at the phosphoryl and amino centers influence biological activity?
- Methodology :
- Synthesize diastereomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and compare activity in enzyme inhibition assays ( ).
- Example : Replace the (2S)-ethylbutyl group with (2R)-isomers and test IC₅₀ against serine hydrolases ().
Q. What computational strategies predict interactions with biological targets?
- In Silico Workflow :
Docking (AutoDock Vina) : Model the compound into the active site of acetylcholinesterase (PDB: 1ACJ). Prioritize poses with H-bonds to Ser203 and π-stacking with Trp82.
MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.
Q. How can in vitro-in vivo discrepancies in pharmacokinetics be addressed?
- Metabolic Profiling :
- Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. The ester group is prone to hydrolysis by carboxylesterases ( ).
Q. What analytical methods resolve batch-to-batch variability in phosphorylated impurities?
- Advanced QC Protocol :
- 2D-LC-MS/MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC to separate phosphorylated byproducts (e.g., mono-phenoxy derivatives).
- Quantification : Use a calibration curve with synthesized impurity standards ( ).
Contradictions & Gaps
- Stereochemical Assignments : and use conflicting nomenclature for phosphoryl chirality. Validate using X-ray or vibrational circular dichroism.
- Biological Data : Limited direct evidence exists for this compound’s activity. Prioritize enzyme assays (e.g., acetylcholinesterase, phospholipase A2) using protocols from and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
